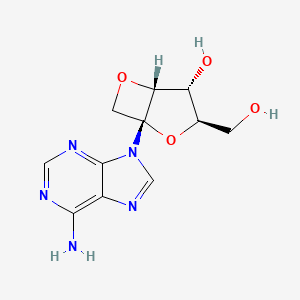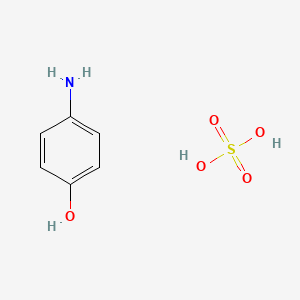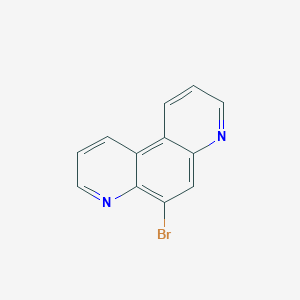
(+)-Gallocatechin-(4alpha->8)-(+)-catechin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-gallocatechin-(4alpha->8)-(+)-catechin is a proanthocyanidin consisting of (+)-gallocatechin and (+)-catechin units joined by a (4alpha->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (+)-gallocatechin and a (+)-catechin.
Aplicaciones Científicas De Investigación
Proanthocyanidin Identification and Distribution in Hops
Li and Deinzer (2006) identified several hop proanthocyanidin oligomers and flavan-3-ol monomers in different hop varieties, including gallocatechin-(4alpha-->8)-catechin. This study highlighted the variable proanthocyanidin profiles in hops based on geographic origin and cultivar differences, suggesting potential applications in the brewing industry and plant science research Li & Deinzer, 2006.
Polyphenols from Eucalyptus Ovata
Santos and Waterman (2001) isolated compounds including the trimer gallocatechin-(4alpha-8)-gallocatechin-(4alpha-8)-catechin from Eucalyptus ovata leaves, indicating a potential application in exploring natural antioxidants and bioactive compounds in plant-based studies Santos & Waterman, 2001.
Antioxidant Properties of Gallocatechin and Prodelphinidins
Plumb et al. (2002) studied the antioxidant properties of gallocatechins and prodelphinidins, including gallocatechin-(4-8)-catechin and gallocatechin-(4-8)-gallocatechin, isolated from pomegranate peel. This study contributes to understanding the antioxidant effects of these compounds and their potential application in health and nutritional sciences Plumb et al., 2002.
Inhibition of Metalloproteinase-9 Activity
Dell’Agli et al. (2005) explored the relationship between the chemical structure of catechins, including gallocatechin analogues, and their ability to modulate the activity of matrix metalloproteinase-9 (MMP-9). This research provides insights into the potential therapeutic applications of gallocatechin derivatives in treating conditions related to MMP-9 activity Dell’Agli et al., 2005.
Effects on Bone Metabolism
Ko et al. (2009) investigated the effects of tea catechins, including gallocatechin, on bone metabolism. Their findings suggest the potential application of these compounds in promoting bone health and treating bone-related diseases Ko et al., 2009.
Propiedades
Fórmula molecular |
C30H26O13 |
|---|---|
Peso molecular |
594.5 g/mol |
Nombre IUPAC |
(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(11-4-19(37)26(40)20(38)5-11)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25-,27-,28+,29+/m0/s1 |
Clave InChI |
ZYDDITZPGFXQSD-SMSOEIQDSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
SMILES canónico |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




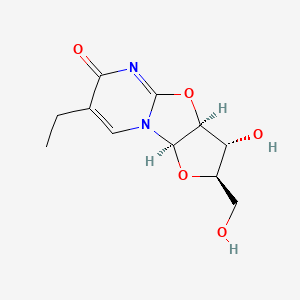
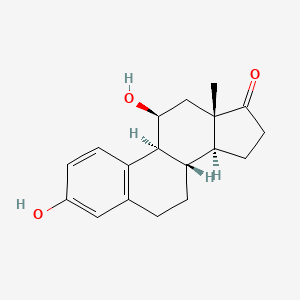
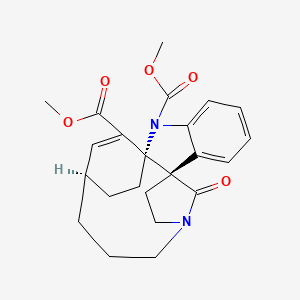
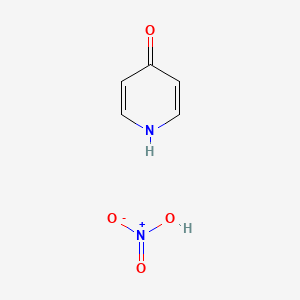
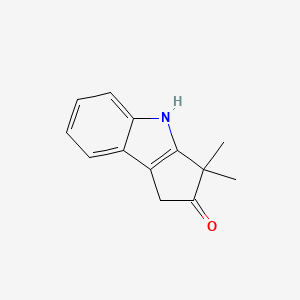
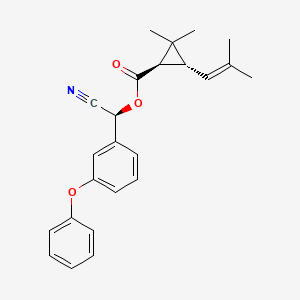
![(2S,5R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1252372.png)
![[(1S,2S,4R,7Z,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1252375.png)

